molecular formula C16H19NO4 B2868053 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide CAS No. 1396847-80-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide

Cat. No.: B2868053
CAS No.: 1396847-80-5
M. Wt: 289.331
InChI Key: WVMOGXFNGFOILU-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative, such as 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine, under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group and the methoxy-substituted phenyl ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOGXFNGFOILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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